molecular formula C16H18N2O3 B6982217 Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate

Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate

Cat. No.: B6982217
M. Wt: 286.33 g/mol
InChI Key: DEHFYWXOWMNUKM-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 2-position and a 5-[(2-hydroxy-6-methylphenyl)methylamino] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-aminopyridine and ethyl chloroformate.

    Introduction of the Hydroxy-Methylphenyl Group: This step involves the reaction of the pyridine derivative with 2-hydroxy-6-methylbenzylamine under controlled conditions to introduce the hydroxy-methylphenyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(2-hydroxyphenyl)methylamino]pyridine-2-carboxylate
  • Ethyl 5-[(2-hydroxy-4-methylphenyl)methylamino]pyridine-2-carboxylate
  • Ethyl 5-[(2-hydroxy-6-chlorophenyl)methylamino]pyridine-2-carboxylate

Uniqueness

Ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate is unique due to the presence of the 2-hydroxy-6-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-[(2-hydroxy-6-methylphenyl)methylamino]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-16(20)14-8-7-12(9-18-14)17-10-13-11(2)5-4-6-15(13)19/h4-9,17,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHFYWXOWMNUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)NCC2=C(C=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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